1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-22(2)14-29-19-13-16(7-10-18(19)25(3)20(22)26)24-21(27)23-12-11-15-5-8-17(28-4)9-6-15/h5-10,13H,11-12,14H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBQYKBYFMKGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares its benzo[b][1,4]oxazepin-urea scaffold with analogs like 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea (CAS 1170907-12-6). Key differences lie in the substituent attached to the urea nitrogen:
Electronic and Steric Effects
- Electron Donor vs. In contrast, the chloro substituent in the analog is electron-withdrawing, which may improve metabolic stability but reduce solubility .
- Steric Bulk : The phenethyl chain in the target compound introduces greater steric bulk compared to the benzyl group in the analog. This could influence binding to target proteins or enzymes by altering spatial compatibility .
Molecular Properties
*Molecular weight for the target compound is estimated based on structural extrapolation.
Pharmacological Implications
- Solubility : Methoxy groups generally improve aqueous solubility relative to chloro substituents, which may favor bioavailability .
- Metabolic Stability : Chloro groups often slow oxidative metabolism, whereas methoxy groups may undergo demethylation, increasing susceptibility to metabolic degradation .
Comparison with Non-Urea Analogs
These compounds exhibit distinct pharmacological profiles due to differences in core rigidity and hydrogen-bonding capacity. For example, quinazolinones may favor kinase inhibition, whereas benzooxazepin-ureas could target GPCRs or proteases .
Q & A
Basic: What synthetic strategies and reaction conditions are critical for optimizing the yield and purity of this compound?
The synthesis of this urea-linked benzoxazepine derivative requires careful optimization of reaction parameters. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity for urea bond formation, as seen in analogous syntheses .
- Catalysts : Palladium on carbon or acid/base catalysts may improve coupling efficiency between the methoxyphenethyl and benzoxazepine moieties .
- Temperature control : Microwave-assisted synthesis can reduce reaction time while maintaining yield, a method validated for structurally related compounds .
- Purification : Gradient elution via flash chromatography (e.g., petroleum ether/ethyl acetate systems) is recommended to isolate the target compound from byproducts .
Basic: Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity post-synthesis?
A multi-technique approach is essential:
- NMR spectroscopy : 1H/13C NMR can verify the urea linkage (δ ~6.5-8.0 ppm for NH protons) and methoxy group integration (δ ~3.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., expected m/z for C₂₄H₂₈N₃O₄⁺) and rule out fragmentation artifacts .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95%) and monitor degradation under stress conditions .
Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against kinase or enzyme targets?
Methodological recommendations include:
- In vitro kinase assays : Use fluorescence-based ADP-Glo™ assays to screen inhibitory activity against a panel of kinases (e.g., MAPK, PI3K) at varying concentrations (1 nM–10 µM) .
- Dose-response curves : Generate IC₅₀ values with triplicate measurements to account for variability. Include positive controls (e.g., staurosporine) .
- Cellular uptake studies : Couple LC-MS/MS with cell lysate analysis to quantify intracellular concentrations and correlate with activity .
Advanced: How should researchers address contradictory bioactivity data observed across in vitro vs. in vivo models?
Contradictions often arise from pharmacokinetic factors or off-target effects. Mitigation strategies include:
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways .
- SAR analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding using molecular docking simulations .
- Toxicogenomics : Profile gene expression in treated cell lines to detect unintended pathway modulation .
Advanced: What computational methods are suitable for predicting the compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Validate with co-crystallized ligands from the PDB .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the benzoxazepine core .
- QSAR modeling : Train models on datasets of urea derivatives to predict IC₅₀ values for untested targets .
Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?
- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light/oxidation stress tests : Expose to UV light (254 nm) or H₂O₂ to identify vulnerable functional groups (e.g., urea or oxazepine rings) .
- Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions, which influence bioavailability .
Advanced: What strategies are recommended for resolving discrepancies in reported solubility and formulation data?
- Solvent screening : Test solubility in DMSO, PEG-400, and cyclodextrin-based vehicles using nephelometry .
- Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility, as validated for similar urea derivatives .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance dissolution rates and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
